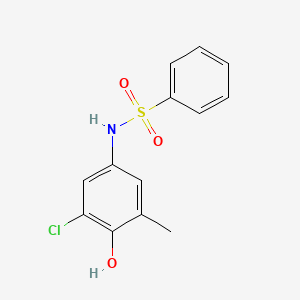![molecular formula C19H15ClN4O4 B5537702 6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol CAS No. 6054-53-1](/img/structure/B5537702.png)
6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and a tetrahydrobenzoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol typically involves a multi-step process. The initial step often includes the formation of the azo linkage through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by coupling with a suitable aromatic compound to form the azo linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-[(2-Chloro-4-nitrophenyl)azo]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol include other azo compounds and tetrahydrobenzoquinoline derivatives. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6054-53-1 |
|---|---|
Molekularformel |
C19H15ClN4O4 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
6-[(2-chloro-4-nitrophenyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline-3,7-diol |
InChI |
InChI=1S/C19H15ClN4O4/c20-14-8-11(24(27)28)4-5-15(14)22-23-16-7-10-6-12(25)9-21-19(10)13-2-1-3-17(26)18(13)16/h1-5,7-8,12,21,25-26H,6,9H2 |
InChI-Schlüssel |
HKSAZUBSSVBNCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NN2 |
Kanonische SMILES |
C1C(CNC2=C3C=CC=C(C3=C(C=C21)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)
![4,5,6-TRIMETHYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B5537658.png)

![(2E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B5537675.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)
![4-[(MORPHOLIN-4-YL)METHYL]-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B5537700.png)
![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-methylpropanamide](/img/structure/B5537724.png)
